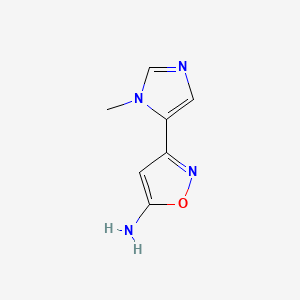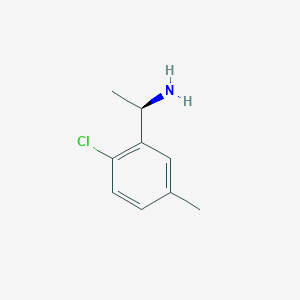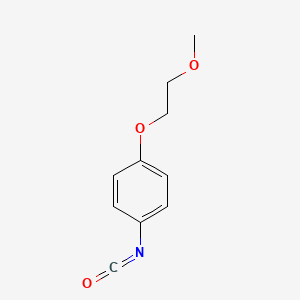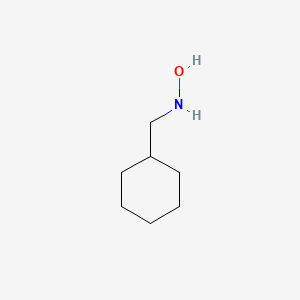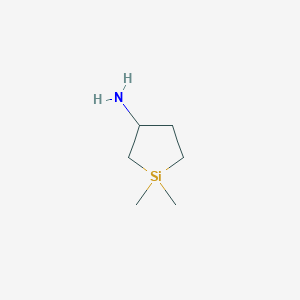
1,1-Dimethylsilolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylsilolan-3-amine, also known as N,N-dimethyl-3-(dimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C6H19NSi. It was first synthesized in 1998 by G. H. Aitken and M. J. Slater through the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilolan-3-amine can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the desired product.
化学反応の分析
Types of Reactions
1,1-Dimethylsilolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
1,1-Dimethylsilolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products.
作用機序
The mechanism of action of 1,1-Dimethylsilolan-3-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but lacking the silicon component.
Trimethylsilylamine: Another organosilicon compound with different structural and reactivity properties.
Uniqueness
1,1-Dimethylsilolan-3-amine is unique due to its combination of silicon and amine functionalities, which impart distinct chemical and physical properties. This makes it valuable in applications where both silicon and nitrogen reactivity are desired.
特性
分子式 |
C6H15NSi |
|---|---|
分子量 |
129.28 g/mol |
IUPAC名 |
1,1-dimethylsilolan-3-amine |
InChI |
InChI=1S/C6H15NSi/c1-8(2)4-3-6(7)5-8/h6H,3-5,7H2,1-2H3 |
InChIキー |
SXSVBXWWZVWLKA-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCC(C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
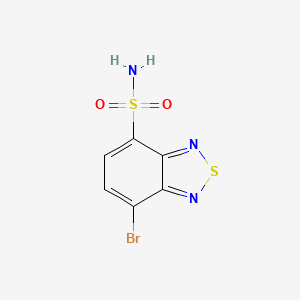
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
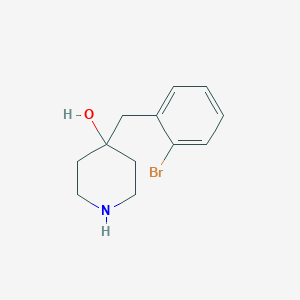
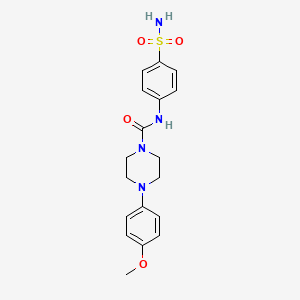

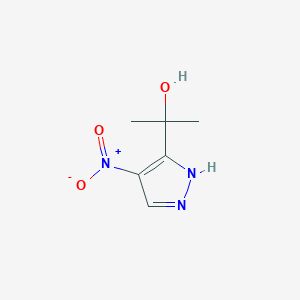
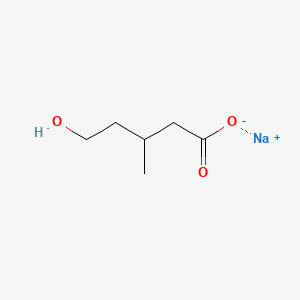
![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

